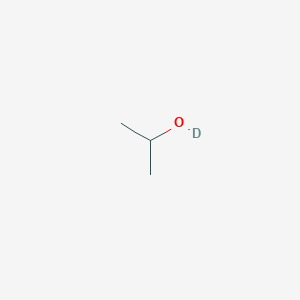
Propan-2-(2H)ol
Descripción general
Descripción
Propan-2-(2H)ol, also known as 2-propanol or isopropyl alcohol, is a volatile, flammable, colorless liquid with a distinct odor. It is a primary alcohol with the molecular formula C3H8O and is a member of the aliphatic alcohol family. It is the simplest form of propanol, the smallest of the three primary alcohols. This compound is a widely used chemical in many industries, including the pharmaceutical, cosmetic, and industrial fields, due to its low toxicity, low cost, and wide availability.
Aplicaciones Científicas De Investigación
Hidrogenólisis de transferencia catalítica
Propan-2-(2H)ol se utiliza como solvente, proveedor de hidrógeno y reactivo de acoplamiento reactivo con glicerol en la conversión selectiva de glicerol a 2-isopropoxi-propan-1-ol . Este proceso se lleva a cabo sobre zeolitas mordenitas intercambiadas con iones de metales nobles como catalizadores heterogéneos a través de hidrogenólisis de transferencia catalítica .
Datos de referencia estándar
This compound está incluido en la Base de Datos de Referencia Estándar del NIST, que se utiliza para la entrega de datos de alta calidad seleccionados sobre la base de un juicio científico sólido . Estos datos son cruciales para diversas aplicaciones científicas e industriales.
Estudios de biopelículas
Propan-2-ol se utiliza en estudios de biopelículas, donde se ha encontrado que a menudo tiene una actividad bactericida deficiente contra células bacterianas cultivadas en biopelículas . Esto tiene implicaciones para comprender la resistencia bacteriana y desarrollar estrategias antibacterianas más eficaces.
Motor de datos termodinámicos
El Motor de Datos Termodinámicos (TDE) incluye datos para this compound para compuestos puros, mezclas binarias y reacciones químicas . Estos datos son esenciales para varios cálculos termodinámicos y simulaciones en la investigación científica.
Suministro químico
This compound es suministrado por varias empresas químicas para la investigación científica . Se utiliza en una amplia gama de experimentos y procesos industriales.
Mecanismo De Acción
Target of Action
Propan-2-(2H)ol, also known as isopropanol, primarily targets microorganisms such as bacteria and viruses . It is commonly used as a disinfectant and antiseptic agent . It has been found to be effective against a variety of microorganisms, including Herpes simplex virus and Candida albicans .
Mode of Action
This compound interacts with the proteins and lipids in the cell membrane of microorganisms . This interaction disrupts the cell membrane, leading to increased permeability and eventual cell lysis . The compound’s bactericidal activity is influenced by its concentration, with higher concentrations (around 70%) being more effective .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the integrity of the cell membrane . By disrupting the cell membrane, this compound impairs the normal functioning of the cell, preventing the microorganism from proliferating or surviving .
Pharmacokinetics
It is known that this compound can be absorbed through the skin and mucous membranes .
Result of Action
The result of this compound’s action is the death of the targeted microorganisms . By disrupting the cell membrane, this compound causes the cells to lyse, effectively killing the microorganism and preventing further proliferation .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Propan-2-(2H)ol has been found to have bactericidal activity at 70% and is effective against C. albicans at 50% in 5 minutes . It has been observed that low-level this compound exposure (1–6%) can increase biofilm formation in S. aureus, and 2.5% this compound can increase surface attachment in L. monocytogenes .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been observed that exposure of E. coli to sublethal concentrations of this compound can significantly decrease the susceptibility to this compound .
Molecular Mechanism
It is known that it has bactericidal activity and can increase biofilm formation in certain bacteria .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not well documented. It has been observed that this compound between 40 and 95% can significantly increase biofilm formation in S. aureus .
Metabolic Pathways
It has been observed that this compound can affect the biofilm formation in certain bacteria, suggesting that it may interact with certain enzymes or cofactors .
Propiedades
IUPAC Name |
2-deuteriooxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-QYKNYGDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192865 | |
| Record name | Propan-2-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3979-51-9 | |
| Record name | 2-Propanol-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3979-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propan-2-(2H)ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003979519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propan-2-[2H]ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)

